molecular formula C19H15ClFNO2 B11409510 N-(3-chlorobenzyl)-2-fluoro-N-(furan-2-ylmethyl)benzamide

N-(3-chlorobenzyl)-2-fluoro-N-(furan-2-ylmethyl)benzamide

Cat. No.: B11409510
M. Wt: 343.8 g/mol
InChI Key: AMNKFUATHHNAIE-UHFFFAOYSA-N
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Description

N-(3-chlorobenzyl)-2-fluoro-N-(furan-2-ylmethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a 3-chlorobenzyl group, a 2-fluoro substituent, and a furan-2-ylmethyl group attached to the benzamide core. The unique combination of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorobenzyl)-2-fluoro-N-(furan-2-ylmethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of 3-chlorobenzylamine: This can be achieved by the reduction of 3-chlorobenzonitrile using a suitable reducing agent such as lithium aluminum hydride (LiAlH4).

    Synthesis of 2-fluorobenzoyl chloride: This involves the reaction of 2-fluorobenzoic acid with thionyl chloride (SOCl2) to form the corresponding acyl chloride.

    Coupling Reaction: The final step involves the coupling of 3-chlorobenzylamine with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine (Et3N) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorobenzyl)-2-fluoro-N-(furan-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in the presence of a base.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Azido or thiol-substituted benzamides.

Scientific Research Applications

N-(3-chlorobenzyl)-2-fluoro-N-(furan-2-ylmethyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-chlorobenzyl)-2-fluoro-N-(furan-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

N-(3-chlorobenzyl)-2-fluoro-N-(furan-2-ylmethyl)benzamide can be compared with other benzamide derivatives such as:

    N-(3-chlorobenzyl)-2-fluorobenzamide: Lacks the furan-2-ylmethyl group, which may result in different biological activities.

    N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)benzamide: Lacks the 2-fluoro substituent, which may affect its chemical reactivity and biological properties.

    N-(3-chlorobenzyl)-2-fluoro-N-(thiophen-2-ylmethyl)benzamide: Contains a thiophene ring instead of a furan ring, leading to different chemical and biological characteristics.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C19H15ClFNO2

Molecular Weight

343.8 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-2-fluoro-N-(furan-2-ylmethyl)benzamide

InChI

InChI=1S/C19H15ClFNO2/c20-15-6-3-5-14(11-15)12-22(13-16-7-4-10-24-16)19(23)17-8-1-2-9-18(17)21/h1-11H,12-13H2

InChI Key

AMNKFUATHHNAIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N(CC2=CC(=CC=C2)Cl)CC3=CC=CO3)F

Origin of Product

United States

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